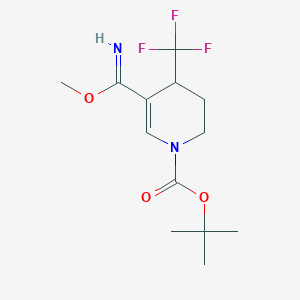

tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate

Descripción

tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate is a substituted dihydropyridine derivative characterized by a tert-butyl carboxylate protecting group at the 1-position, a trifluoromethyl group at the 4-position, and an imino(methoxy)methyl moiety at the 5-position. The dihydropyridine core confers conformational flexibility, while the trifluoromethyl group enhances metabolic stability and lipophilicity, common in pharmaceutical intermediates .

Propiedades

IUPAC Name |

tert-butyl 5-(C-methoxycarbonimidoyl)-4-(trifluoromethyl)-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(19)18-6-5-9(13(14,15)16)8(7-18)10(17)20-4/h7,9,17H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTMRVJPWNYAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=C1)C(=N)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antibacterial, antifungal, anticancer, and antioxidant effects.

- Molecular Formula : C13H19F3N2O3

- Molecular Weight : 308.3 g/mol

- CAS Number : 1373503-34-4

The compound features a trifluoromethyl group and a dihydropyridine core, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway can vary but often includes steps such as condensation reactions and functional group modifications.

Antibacterial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antibacterial properties. For example, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various synthesized derivatives can be compared to standard antibiotics.

| Compound | MIC (µg/mL) | Bacteria Type |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| tert-Butyl Compound | 12 | Pseudomonas aeruginosa |

Antifungal Activity

Similar compounds in the literature have shown efficacy against fungal strains such as Candida albicans. The antifungal activity is often quantified using disk diffusion methods or broth microdilution assays.

Anticancer Activity

Dihydropyridine derivatives have been investigated for their anticancer potential. For instance, certain analogs have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds are crucial for understanding their potency.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 |

| Compound B | 15 | HCT-116 |

| tert-Butyl Compound | 20 | A549 (lung cancer) |

Antioxidant Activity

The antioxidant capacity of the compound can be assessed using assays like DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals, which is vital for preventing oxidative stress-related diseases.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of various dihydropyridine derivatives against clinical isolates. The results indicated that tert-butyl derivatives showed promising activity against resistant strains.

- Anticancer Screening : In vitro studies conducted on several cancer cell lines revealed that this compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapeutics.

- Antioxidant Assessment : A comparative analysis of antioxidant activities among various synthesized compounds highlighted that those with trifluoromethyl substitutions had enhanced radical scavenging abilities compared to their non-fluorinated counterparts.

Comparación Con Compuestos Similares

Key Observations :

- Trifluoromethyl vs. Trifluoromethylsulfonyl : The trifluoromethyl group in the target compound likely offers greater steric bulk and electronic effects compared to the sulfonyl variant in 3o’, which is more reactive in palladium-catalyzed allylation .

- Imino(methoxy)methyl vs. Boronic Ester: The imino(methoxy)methyl group may enhance solubility via hydrogen bonding, unlike boronic esters (e.g., ), which are tailored for cross-coupling .

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling of Boronate Esters with Aryl Halides

The predominant route involves Suzuki-Miyaura cross-coupling reactions, where boronate esters derived from dihydropyridine intermediates are coupled with aryl halides bearing trifluoromethyl groups. This method offers high yields, selectivity, and functional group tolerance.

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂ |

| Base | Sodium carbonate or potassium acetate |

| Solvent | Toluene, ethanol, water, or 1,4-dioxane mixtures |

| Temperature | 80°C to 90°C |

| Time | 4.5 to 24 hours |

| Atmosphere | Inert (argon or nitrogen) |

- A mixture of boronate ester (e.g., tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate) and an aryl halide (e.g., 4-amino-3-bromo-phenyl derivative) is degassed under argon.

- The catalyst and base are added, and the mixture is heated at 80°C to 90°C.

- The reaction proceeds for 4-24 hours, monitored by TLC or LC-MS.

- Post-reaction work-up involves filtration, extraction, and purification via silica gel chromatography.

- A study reports a 93% yield using Pd(PPh₃)₄ in toluene/EtOH at 80°C for 4.5 hours, demonstrating high efficiency and operational simplicity.

- Microwave-assisted reactions have achieved 100% yield within 30 minutes under inert conditions, indicating potential for rapid synthesis.

Boronate Ester Synthesis and Functionalization

Preparation of boronate esters is typically achieved via borylation of dihydropyridine precursors, often employing bis(pinacolato)diboron with palladium catalysis.

- Dihydropyridine derivatives are treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.

- The reaction occurs in 1,4-dioxane or toluene at 80°C under inert atmosphere.

- After completion, the boronate ester is isolated by filtration and purified by recrystallization or chromatography.

- A 79.82% yield was reported for tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate via this method.

Functional Group Transformations to Imine(Methoxy)methyl Derivatives

The formation of the imino(methoxy)methyl group at position 5 involves condensation reactions between the dihydropyridine core and suitable aldehyde or methylating agents, often under mild acidic or basic conditions.

- Reacting the dihydropyridine with methylating agents in the presence of a suitable base or acid to generate the imino(methoxy)methyl functionality.

- Alternatively, direct substitution using methylating reagents such as methyl iodide under controlled conditions.

- No specific literature on this exact step was found in the provided sources, but analogous transformations suggest that condensation or methylation under mild conditions yields the desired imino(methoxy)methyl group.

Summary of Key Data and Reaction Parameters

| Preparation Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Boronate ester synthesis | Dihydropyridine + bis(pinacolato)diboron | Pd(dppf)Cl₂ | Toluene/EtOH | 80°C | 12-24h | ~80% | High functional group tolerance |

| Cross-coupling with aryl halide | Boronate ester + aryl halide | Pd(PPh₃)₄ | Toluene/EtOH | 80°C | 4.5-24h | 93% | High yield, scalable |

| Imine(methoxy)methyl formation | Dihydropyridine + methylating agent | - | Mild acid/base | Room temp | Variable | To be optimized | Literature suggests condensation/methylation |

Concluding Remarks

The most reliable and efficient preparation method for tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate involves:

- Step 1: Synthesis of the boronate ester via palladium-catalyzed borylation of the dihydropyridine core.

- Step 2: Suzuki-Miyaura cross-coupling with a suitable trifluoromethyl aryl halide under inert atmosphere at elevated temperatures.

- Step 3: Functionalization at position 5 through condensation or methylation to introduce the imino(methoxy)methyl group.

This approach is supported by multiple research reports demonstrating high yields, operational simplicity, and adaptability to scale-up processes. The key to success lies in optimizing reaction conditions—particularly catalyst loading, solvent choice, and temperature—to maximize yield and purity.

Q & A

Q. Table 1. Representative Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 140°C (microwave-assisted) | 89.4% yield (crude product) | |

| Catalyst | Pd(PPh₃)₂Cl₂ | High coupling efficiency | |

| Solvent System (Column) | Ethyl acetate/hexane (50:50) | Effective separation of polar intermediates |

Advanced Mechanistic Studies

Q2. What computational methods elucidate the reaction mechanism of imino(methoxy)methyl group formation? Answer:

- Quantum Chemistry Calculations : Use density functional theory (DFT) to model transition states and intermediate stability during imine formation .

- QSPR Models : Predict reactivity trends by correlating molecular descriptors (e.g., Fukui indices) with experimental data .

- Neural Network Analysis : Train models on kinetic data to identify rate-determining steps in multi-pathway reactions .

Basic Purification Techniques

Q3. Which chromatographic techniques are most effective for isolating trifluoromethyl-containing dihydropyridines? Answer:

- Normal-Phase Chromatography : Use silica gel with ethyl acetate/hexane gradients to resolve polar impurities .

- Reverse-Phase HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-resolution separation of closely related analogs .

Advanced Pharmacological Profiling

Q4. How to design in vitro assays for calcium channel blocking activity? Answer:

- Patch-Clamp Electrophysiology : Measure compound effects on L-type calcium channels in cardiomyocytes .

- Fluorescence-Based Assays : Use Fluo-4 AM dye to quantify intracellular Ca²⁺ flux inhibition .

Basic Stability Analysis

Q5. What factors influence the stability of this compound under storage? Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the dihydropyridine core .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tert-butoxycarbonyl (Boc) group .

Advanced Environmental Impact

Q6. What methodologies assess ecological risks of this compound? Answer:

- Persistence Testing : Conduct OECD 307 guidelines to measure biodegradation in soil/water systems .

- Bioaccumulation Studies : Use quantitative structure-activity relationship (QSAR) models to predict log Kow values .

Basic Structural Characterization

Q7. Which spectroscopic techniques confirm the compound’s structure? Answer:

- ¹H/¹³C NMR : Identify trifluoromethyl (δ ~110-125 ppm in ¹³C) and dihydropyridine ring protons (δ 4.0-5.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₉F₃N₂O₃) with <2 ppm error .

Advanced Computational Modeling

Q8. How can QSPR models predict solubility and bioavailability? Answer:

- Descriptor Selection : Include topological polar surface area (TPSA), logP, and hydrogen-bonding capacity .

- Validation : Cross-validate predictions against experimental solubility data in DMSO/PBS mixtures .

Basic Reaction Contradictions

Q9. How to resolve yield discrepancies in scaled-up reactions? Answer:

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., stirring rate, reagent stoichiometry) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks .

Advanced Interaction Studies

Q10. What biophysical techniques study target interactions? Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to enzymes/receptors with immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.